An In-depth Technical Guide to the Physicochemical Properties of 1-(Morpholinocarbonylmethyl)piperazine
An In-depth Technical Guide to the Physicochemical Properties of 1-(Morpholinocarbonylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Morpholinocarbonylmethyl)piperazine is a chemical compound of interest in medicinal chemistry and drug discovery, often utilized as a building block or intermediate in the synthesis of more complex molecules. Its structure, incorporating both a morpholine and a piperazine moiety, imparts specific physicochemical characteristics that are crucial for its behavior in biological systems. Understanding these properties is paramount for researchers in predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential interactions with biological targets. This technical guide provides a summary of the known and predicted physicochemical properties of 1-(Morpholinocarbonylmethyl)piperazine, alongside detailed experimental protocols for their determination.
Core Physicochemical Properties
The physicochemical properties of a compound govern its behavior from the solid state to its interaction in a biological environment. Key parameters for 1-(Morpholinocarbonylmethyl)piperazine are summarized below.
Data Presentation
Table 1: Physicochemical Properties of 1-(Morpholinocarbonylmethyl)piperazine
| Property | Value | Source |
| IUPAC Name | 2-(morpholin-4-yl)-1-(piperazin-1-yl)ethan-1-one | - |
| Chemical Formula | C₁₀H₁₉N₃O₂ | PubChem |
| Molecular Weight | 213.28 g/mol | PubChem |
| Monoisotopic Mass | 213.147727 g/mol | PubChem |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Water Solubility | Data not available | - |
| pKa (most basic) | Predicted: 7.8 ± 0.4 | ChemAxon |
| logP (Octanol-Water Partition Coefficient) | Predicted (XLogP3): -1.2 | PubChem |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development and research. The following sections detail standard experimental methodologies for key parameters.
Melting Point Determination (Capillary Method)
The melting point is a fundamental physical property indicating the purity of a crystalline solid.
Principle: A small, finely powdered sample of the substance is heated in a capillary tube, and the temperature range over which it melts is observed. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry crystalline sample is finely ground using a mortar and pestle.[1]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[2]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point.[2] For an accurate measurement, the heating rate should be slowed to 1-2°C per minute as the temperature approaches the expected melting point.[2]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[2]
Boiling Point Determination (Distillation Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Principle: The liquid is heated to its boiling point in a distillation apparatus. The temperature of the vapor in equilibrium with the boiling liquid is measured.
Apparatus:
-
Distillation flask (round-bottom flask)
-
Condenser
-
Thermometer
-
Receiving flask
-
Heating mantle or water bath
-
Boiling chips
Procedure:
-
Apparatus Assembly: A simple distillation apparatus is assembled. The liquid sample, along with a few boiling chips to ensure smooth boiling, is placed in the distillation flask.[3]
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Temperature Reading: The temperature is recorded when it stabilizes, which indicates that the vapor is in thermal equilibrium with the boiling liquid. This stable temperature is the boiling point.[3][4] It is crucial that the thermometer bulb is positioned correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor.
-
Collection: The vapor is then cooled and condensed back into a liquid by the condenser and collected in the receiving flask.[5]
Solubility Determination (Shake-Flask Method)
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.[6]
Apparatus:
-
Stoppered flasks or vials
-
Shaker or agitator (e.g., orbital shaker)
-
Centrifuge
-
Analytical balance
-
Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a flask.[7]
-
Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.[8]
-
Phase Separation: After agitation, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution, usually by centrifugation or filtration.[6]
-
Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[6]
pKa Determination (Potentiometric Titration)
The pKa is a measure of the acidity or basicity of a compound. For a base, it is the pH at which the compound is 50% protonated.
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.[9][10]
Apparatus:
-
pH meter with a combination pH electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized acidic and basic solutions
Procedure:
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.[9]
-
Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The titrant (e.g., HCl for a basic compound) is added in small, precise increments from the burette.[11]
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[12]
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer). The concentrations of the compound in each phase at equilibrium are measured, and the logP is calculated from the ratio of these concentrations.[13][14]
Apparatus:
-
Separatory funnel or vials
-
Shaker
-
Centrifuge
-
Analytical instruments for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
n-Octanol and water (or buffer)
Procedure:
-
Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by mixing them and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken for a period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, and the two phases are separated. Centrifugation can be used to ensure complete separation.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the determination of a compound's pKa value using potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The physicochemical properties of 1-(Morpholinocarbonylmethyl)piperazine are critical to its application in scientific research and drug development. While experimental data for this specific compound is limited, this guide provides access to its key predicted properties and details the standard, reliable experimental protocols for their determination. The provided methodologies serve as a valuable resource for researchers to characterize this and similar compounds, enabling a more informed approach to their work. The accurate measurement of these properties is a foundational step in the journey from a chemical entity to a potential therapeutic agent.
References
- 1. thinksrs.com [thinksrs.com]
- 2. jk-sci.com [jk-sci.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Determination of boiling point and distillation | PPTX [slideshare.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. asdlib.org [asdlib.org]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
